![molecular formula C17H20ClN3 B14040360 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
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Overview
Description
7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a heterocyclic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrido[3,4-D]pyrimidine core substituted with benzyl, chloro, and isopropyl groups. Its molecular formula is C14H13Cl2N3, and it has a molecular weight of 294.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine with benzyl chloride and isopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the purification of intermediates and final products using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrido[3,4-D]pyrimidine derivatives, which can have different functional groups replacing the chloro or benzyl groups .
Scientific Research Applications
7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells, ultimately leading to cell death .
Comparison with Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- Pyrazolo[3,4-D]pyrimidine derivatives
Comparison: Compared to similar compounds, 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group, in particular, contributes to its unique steric and electronic characteristics, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
7-benzyl-4-chloro-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c1-12(2)17-19-15-11-21(9-8-14(15)16(18)20-17)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWKSHURPQBVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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